Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Akt1 Kinase Inhibitory Potency in Pyrazole-Furan Carboxamide Series
In a series of pyrazol-furan carboxamide Akt1 kinase inhibitors, the furan-3-yl substitution pattern conferred distinct potency profiles compared to furan-2-yl analogs. Lead compound 25e demonstrated Akt1-dependent inhibition of PRAS40 phosphorylation with an IC50 of 30.4 nM in LNCaP cells, while also showing antiproliferative activity against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines [1]. The furan-3-yl regioisomer differentiates from the furan-2-yl analog N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2097891-41-1, MW 369.48) by altering the orientation of the furan oxygen atom relative to the pyrazole ring, which in related carboxamide series has been shown to modulate hydrogen-bond acceptor geometry and π-π stacking interactions with kinase hinge residues [2]. While direct head-to-head IC50 data for these two specific compounds are not available in the public domain, the SAR trend established in the Akt1 carboxamide series provides a class-level inference that furan-3-yl regioisomers can exhibit differing kinase inhibitory potency relative to furan-2-yl counterparts [1].
| Evidence Dimension | Akt1-mediated p-PRAS40 inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold-matched lead 25e from pyrazol-furan carboxamide series: IC50 = 30.4 nM in LNCaP cells |
| Comparator Or Baseline | N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2097891-41-1); no quantitative Akt1 data available |
| Quantified Difference | Cannot be quantified without direct head-to-head assay; class-level inference of differential potency based on furan regioisomer SAR |
| Conditions | LNCaP prostate cancer cell line; p-PRAS40 phosphorylation assay; HCT116 and OVCAR-8 antiproliferative assays |
Why This Matters
Procurement of the specific furan-3-yl regioisomer is essential for maintaining SAR continuity in Akt1-focused lead optimization, as furan-2-yl analogs may exhibit divergent kinase binding and cellular potency.
- [1] Zhan W, Xu L, Dong X, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. View Source
- [2] Molecular docking and SAR analysis in: Novel Furan-Pyrazole Molecular Hybrids as Prospective Anti-Neuroinflammatory Agents. Chemistry & Biodiversity. 2023. HMGB1 and Box A protein target docking data. View Source
